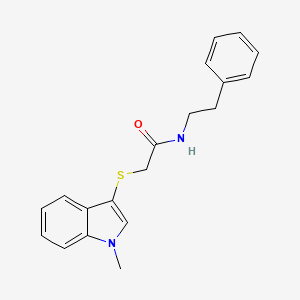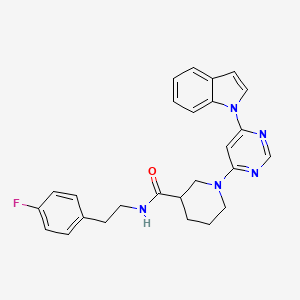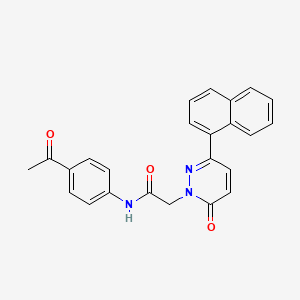
N-(4-acetylphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide, also known as ANOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANOPA is a heterocyclic compound that contains a pyridazine ring, a naphthalene ring, and an acetamide group.
Scientific Research Applications
Anti-Parkinson's Activity
A study focused on the synthesis of novel derivatives involving naphthalene and evaluated their anti-Parkinson's activity. These compounds demonstrated significant activity in in vitro and in vivo models, suggesting potential for therapeutic applications in Parkinson's disease management (Gomathy et al., 2012).
Tumor Inhibition and Antioxidant Properties
Research on heterocyclic derivatives, including naphthalene, revealed their potential in toxicity assessment, tumor inhibition, and antioxidant activities. The study indicated these compounds could be valuable for developing new therapeutic agents with analgesic and anti-inflammatory effects (Faheem, 2018).
Anti-HIV Activity
Another study synthesized naphthalene derivatives and screened them for anti-HIV activity, finding some derivatives to exhibit potent in vitro inhibition of HIV replication. This suggests a promising avenue for developing new anti-HIV agents (Hamad et al., 2010).
Molecular Interaction Studies
Investigations into the interactions and structural analysis of naphthalene-containing compounds showed potential for understanding molecular interactions, which could inform the design of molecules with specific biological activities (Gouda et al., 2022).
Anti-Angiogenic Activity
A study identified a naphthalene-based hydroxamic acid derivative as a potent inhibitor of aminopeptidase N, exhibiting anti-angiogenic activity. This highlights the compound's potential in targeting processes like tumor growth and metastasis (Lee et al., 2005).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)17-9-11-19(12-10-17)25-23(29)15-27-24(30)14-13-22(26-27)21-8-4-6-18-5-2-3-7-20(18)21/h2-14H,15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRWIVPTOGLISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Phenylethyl)carbamoyl]methyl quinoline-2-carboxylate](/img/structure/B2836519.png)
![1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2836526.png)
![2-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2836528.png)
![(E)-3-(4-tert-butylphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2836529.png)

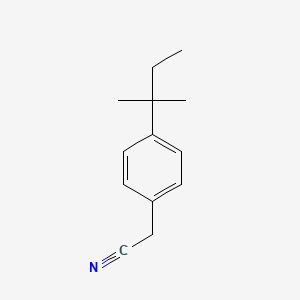
![1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836532.png)
![8-(2-Chloropropanoyl)-2-methyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B2836533.png)
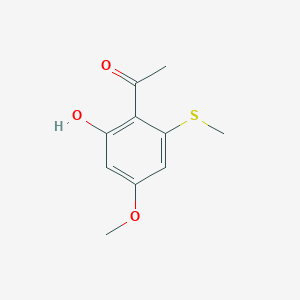
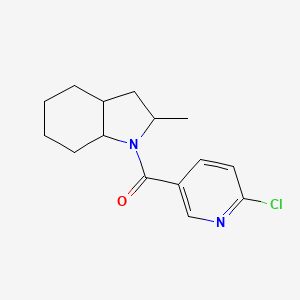
![(E)-3-(2-methylfuran-3-yl)-6-(2-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2836537.png)
![benzyl 2-[1,6,7-trimethyl-2,4-dioxo-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2836538.png)
